molecular formula C10H9F3O4 B3059768 Methyl 2-methoxy-5-(trifluoromethoxy)benzoate CAS No. 1261747-01-6

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate

Cat. No.: B3059768
CAS No.: 1261747-01-6
M. Wt: 250.17
InChI Key: RVVPTKADYFSLPJ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, featuring both methoxy and trifluoromethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-methoxy-5-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 2-methoxy-5-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 2-methoxy-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-(trifluoromethyl)benzoate
  • Methyl 2-methoxy-4-(trifluoromethoxy)benzoate
  • Methyl 3-methoxy-5-(trifluoromethoxy)benzoate

Uniqueness

Methyl 2-methoxy-5-(trifluoromethoxy)benzoate is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the aromatic ring. This arrangement can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-methoxy-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-15-8-4-3-6(17-10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPTKADYFSLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188260
Record name Benzoic acid, 2-methoxy-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261747-01-6
Record name Benzoic acid, 2-methoxy-5-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261747-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-methoxy-5-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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